
5-(3(R)-(((2(R)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(R)-oxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3®-(((2®-cis-Methyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 5-(3®-(((2®-cis-Methyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves several steps, each requiring precise reaction conditions and reagents. The synthetic route typically starts with the preparation of the core octahydrothieno(3,2-c)pyridine structure, followed by the introduction of the various functional groups through a series of reactions such as esterification, amidation, and thiolation. Industrial production methods may involve optimizing these steps for scalability, yield, and purity, often using advanced techniques like continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups can be reduced to alcohols using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like NaH (Sodium hydride).
Amidation: The carboxamide group can undergo amidation reactions to form new amide bonds with various amines.
Wissenschaftliche Forschungsanwendungen
5-(3®-(((2®-cis-Methyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3®-(((2®-cis-Methyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-(3®-(((2®-cis-Methyl-1,1-dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide stands out due to its unique combination of functional groups and chiral centers. Similar compounds include:
Thienopyridines: These compounds share the core thienopyridine structure but differ in their functional groups and stereochemistry.
Phenylthio derivatives: Compounds with a phenylthio group attached to various backbones, which may have different biological activities.
Carboxamides: A broad class of compounds with a carboxamide group, used in various applications from drug development to material science.
This compound’s distinct structure and properties make it a valuable tool for researchers across multiple disciplines, offering opportunities for new discoveries and innovations.
Eigenschaften
CAS-Nummer |
169168-53-0 |
|---|---|
Molekularformel |
C28H43N3O6S3 |
Molekulargewicht |
613.9 g/mol |
IUPAC-Name |
[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19-,21+,22+,23-,24-,25+/m1/s1 |
InChI-Schlüssel |
SSAWLODCPROYGG-GSFGBMHFSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CCS1(=O)=O)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Kanonische SMILES |
CC1C(CCS1(=O)=O)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
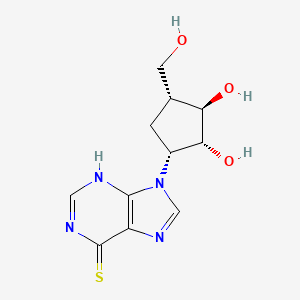
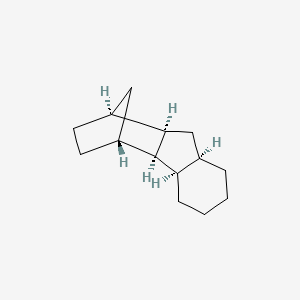
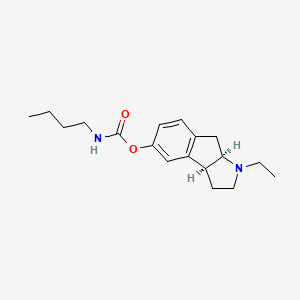
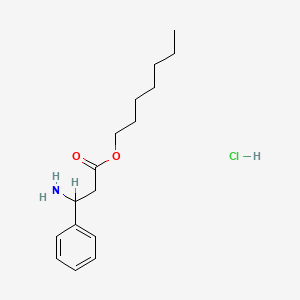
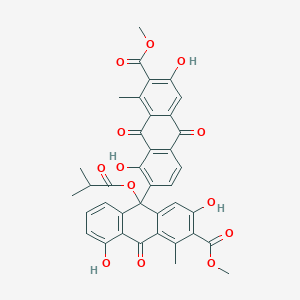
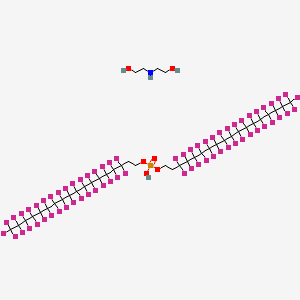


![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)

![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)


